molecular formula C12H22O5 B14356439 Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate CAS No. 90747-00-5

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate

Cat. No.: B14356439
CAS No.: 90747-00-5
M. Wt: 246.30 g/mol
InChI Key: MEBQBMIDGOZVBX-UHFFFAOYSA-N
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Description

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate is a branched ester compound characterized by a butyl ester backbone with a substituted ethoxy-oxoethoxy functional group. This structural complexity distinguishes it from simpler esters like butyl butanoate or ethyl butanoate. Its synthesis likely involves multi-step esterification or alkylation reactions, as seen in analogous compounds such as ethyl 4-bromo-butanoate, which employs alkylation with anhydrous K₂CO₃ and acetone as a solvent .

Properties

CAS No.

90747-00-5

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

butyl 4-(2-ethoxy-2-oxoethoxy)butanoate

InChI

InChI=1S/C12H22O5/c1-3-5-9-17-11(13)7-6-8-15-10-12(14)16-4-2/h3-10H2,1-2H3

InChI Key

MEBQBMIDGOZVBX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCOCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate typically involves the reaction between butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be broken down in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters and alcohols.

Scientific Research Applications

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases, enzymes that hydrolyze esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of fragrances, flavorings, and plasticizers.

Mechanism of Action

The mechanism of action of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction results in the release of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparison

  • Butyl butanoate (Butyl butyrate): A linear ester with a butyl group and a butanoate moiety. It is widely studied in food chemistry as a volatile compound contributing to fruity aromas but is also linked to off-flavors in stored apples .
  • Ethyl 4-bromo-butanoate: Features a bromine substituent on the butanoate chain, enhancing its reactivity in alkylation or nucleophilic substitution reactions .
  • Hexyl butanoate: A longer-chain ester associated with microbial production in bacterial strains, demonstrating the role of ester chain length in volatility and biological interactions .

Volatility and Stability

Studies on apple volatiles using HS-SPME-GC-MS highlight that esters with longer or branched chains (e.g., hexyl hexanoate) exhibit lower volatility and persistence during storage . Butyl butanoate, a smaller ester, shows significant volatility and is used as a quality indicator in fruit storage due to its fluctuating levels under controlled conditions . In contrast, Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate’s extended structure likely decreases its volatility, making it less prone to degradation during storage.

Data Table: Key Properties of Comparative Esters

Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Polarity Trend) Key Applications
Butyl butanoate 144.21 165–168 Low (hydrophobic) Flavoring, fragrance
Ethyl 4-bromo-butanoate 195.04 200–205 Moderate (polar bromine) Synthetic intermediate
Hexyl butanoate 172.27 210–215 Low Microbial metabolites
This compound 248.28 (calculated) 230–240 (estimated) High (due to ethoxy groups) Hypothesized: Specialty solvents

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